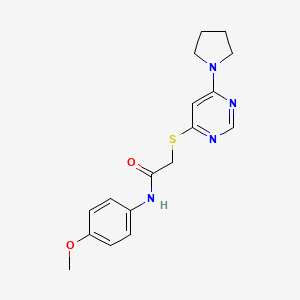
6-chloro-N-(2-methoxyethyl)-N-(2-methylpropyl)pyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-N-(2-methoxyethyl)-N-(2-methylpropyl)pyrazine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CL-316243 and is a selective β3-adrenergic receptor agonist.
Mecanismo De Acción
CL-316243 works by selectively binding to and activating β3-adrenergic receptors, which are primarily expressed in adipose tissue and the urinary bladder. Activation of these receptors leads to the activation of adenylate cyclase and the production of cyclic adenosine monophosphate (cAMP), which activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, leading to increased energy expenditure, decreased food intake, and improved insulin sensitivity.
Biochemical and Physiological Effects:
CL-316243 has been shown to have various biochemical and physiological effects, including increased energy expenditure, decreased food intake, improved insulin sensitivity, and cardioprotective effects. In animal studies, CL-316243 has been shown to increase brown adipose tissue (BAT) thermogenesis and induce browning of white adipose tissue (WAT), leading to increased energy expenditure. It has also been shown to decrease food intake by activating the melanocortin system in the hypothalamus. Additionally, CL-316243 has been shown to improve insulin sensitivity and glucose tolerance by increasing glucose uptake in skeletal muscle and improving insulin signaling. Finally, CL-316243 has been shown to have cardioprotective effects by preventing cardiac hypertrophy and heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CL-316243 in lab experiments is its selectivity for β3-adrenergic receptors, which allows for specific targeting of these receptors without affecting other adrenergic receptors. Additionally, CL-316243 has been extensively studied in animal models, making it a well-established tool for studying the role of β3-adrenergic receptors in various physiological processes. However, one limitation of using CL-316243 is its relatively short half-life, which may require frequent dosing in animal studies.
Direcciones Futuras
There are several future directions for the study of CL-316243. One potential direction is the development of CL-316243 analogs with improved pharmacokinetic properties, such as longer half-life and increased potency. Additionally, further studies are needed to elucidate the precise mechanisms underlying the cardioprotective effects of CL-316243. Finally, the potential therapeutic applications of CL-316243 in humans, particularly for the treatment of obesity and diabetes, warrant further investigation.
Métodos De Síntesis
The synthesis of CL-316243 involves the reaction of 6-chloropyrazine-2-carboxylic acid with 2-methoxyethylamine and 2-methylpropylamine in the presence of a coupling agent. The resulting product is then purified using column chromatography to obtain CL-316243 in high purity.
Aplicaciones Científicas De Investigación
CL-316243 has been extensively studied for its potential applications in various fields, including obesity, diabetes, and cardiovascular diseases. It has been shown to increase energy expenditure and decrease food intake, making it a potential candidate for the treatment of obesity and related metabolic disorders. Additionally, CL-316243 has been shown to improve insulin sensitivity and glucose tolerance, making it a potential therapeutic agent for diabetes. It has also been studied for its potential cardioprotective effects, including the prevention of cardiac hypertrophy and heart failure.
Propiedades
IUPAC Name |
6-chloro-N-(2-methoxyethyl)-N-(2-methylpropyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O2/c1-9(2)8-16(4-5-18-3)12(17)10-6-14-7-11(13)15-10/h6-7,9H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFMUOOGRLTAIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CCOC)C(=O)C1=CN=CC(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzamide](/img/structure/B2457193.png)
![N-(4-ethoxyphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2457196.png)

![Methyl 5-[(cyclopropylcarbonyl)amino]-2-furoate](/img/structure/B2457198.png)


![7-methyl-6-oxo-N-(4-(trifluoromethoxy)phenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2457203.png)



![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4-ethoxybenzamide](/img/structure/B2457208.png)


![N-[5-acetyl-1-(2-furylmethyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]-4-chlorobenzenecarboxamide](/img/structure/B2457215.png)